(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride
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Overview
Description
(1S,4R,5R)-6,8-dioxabicyclo[321]octan-4-amine hydrochloride is a bicyclic compound with a unique structure that includes an amine group and two oxygen atoms in its bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the amine group. One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the amine group. The final step involves the conversion of the amine to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents to the amine group.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions of amine-containing molecules with biological targets. Its bicyclic structure may also make it a useful scaffold for the design of new bioactive molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its amine group can interact with various biological targets, making it a potential lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it a valuable component in the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of (1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
- (1S,2R,4R,5R)-2-Benzoyl-4-bromo-1-methyl-6-oxabicyclo[3.2.1]octan-7-one
- (1R,4R,5R)-4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one
Uniqueness
(1S,4R,5R)-6,8-dioxabicyclo[321]octan-4-amine hydrochloride is unique due to the presence of both an amine group and two oxygen atoms in its bicyclic ring system
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5+,6+;/m0./s1 |
InChI Key |
KXOXDCAYGUOTAX-FPKZOZHISA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]2OC[C@H]1O2)N.Cl |
Canonical SMILES |
C1CC(C2OCC1O2)N.Cl |
Origin of Product |
United States |
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